1-Androstenediol Exhibits ~3-Fold Selectivity for Estrogen Receptor Beta (ERβ) Over ERα
Androstenediol is an agonist of both estrogen receptors (ERα and ERβ) but demonstrates a quantifiable preference. A 2025 structural study reports that androstenediol is approximately 3-fold selective for ERβ over ERα [1]. This contrasts with the primary endogenous estrogen, 17β-estradiol (E2), which is non-selective, and highlights a distinct pharmacological profile compared to other androstane derivatives. The study also used X-ray crystallography to show that androstenediol stabilizes the active conformation of both receptors in a manner similar to E2, but that subtle differences in van der Waals interactions with non-conserved binding pocket residues confer the ERβ selectivity [1].
| Evidence Dimension | Estrogen Receptor Beta (ERβ) Selectivity |
|---|---|
| Target Compound Data | ~3-fold selective for ERβ |
| Comparator Or Baseline | ERα |
| Quantified Difference | ~3-fold selectivity |
| Conditions | Human ERα and ERβ ligand binding domain (LBD) in vitro; X-ray crystallography |
Why This Matters
This differential ERβ selectivity is critical for researchers studying tissue-specific estrogenic effects, as ERβ activation is linked to anti-inflammatory and neuroprotective outcomes without the proliferative risks associated with ERα.
- [1] Pederick, J. L., et al. (2025). Structural comparison of androstenediol recognition by the human estrogen receptor ligand binding domains. *Molecular and Cellular Endocrinology*, 607, 112588. https://doi.org/10.1016/j.mce.2025.112588 View Source
